Photochemical Cyclization Rate and Regiochemical Outcome: 2-Bromo-1-allyloxy vs. 1-Bromo-2-allyloxy vs. 3-Bromo-2-allyloxy
Under identical photoreaction conditions (100 W high-pressure Hg lamp, Pyrex filter >280 nm, CH₃CN, 3 mM substrate, Ar atmosphere, room temperature), the three regioisomeric allyl bromonaphthyl ethers exhibit fundamentally different reactivity [1]. Allyl 1-bromo-2-naphthyl ether (1a, CAS 109433-15-0) cyclizes to 2-methylnaphtho[2,1-b]furan (linear isomer) in 72% isolated yield after only 3 h of irradiation. In contrast, the target compound—allyl 2-bromo-1-naphthyl ether (5, CAS 848780-28-9)—requires a prolonged irradiation period of 12 h to produce 2-methylnaphtho[1,2-b]furan (angular isomer) in 62% isolated yield. Allyl 3-bromo-2-naphthyl ether (7) fails to undergo cyclization even after 12 h, exhibiting quantitative recovery of starting material [1]. This demonstrates that the target compound is the only isomer that provides access to the angular naphtho[1,2-b]furan scaffold via this photochemical method.
| Evidence Dimension | Photochemical cyclization efficiency and product regiochemistry |
|---|---|
| Target Compound Data | 12 h irradiation, 62% yield of 2-methylnaphtho[1,2-b]furan (angular isomer) |
| Comparator Or Baseline | Allyl 1-bromo-2-naphthyl ether (1a): 3 h, 72% yield, linear naphtho[2,1-b]furan; Allyl 3-bromo-2-naphthyl ether (7): 12 h, 0% yield, no reaction |
| Quantified Difference | Target requires 4× longer irradiation (12 h vs. 3 h) and gives a different regioisomeric product scaffold (angular vs. linear); 3-bromo isomer is completely unreactive. |
| Conditions | 100 W high-pressure Hg lamp, Pyrex filter (>280 nm), CH₃CN (3 mM), Ar atmosphere, room temperature |
Why This Matters
For researchers targeting the angular naphtho[1,2-b]furan core—found in bioactive natural products and functional materials—only the 2-bromo-1-allyloxy isomer (CAS 848780-28-9) is productive; procurement of the wrong regioisomer yields an entirely different chemical scaffold or no product at all.
- [1] Suzuki, Y.; Okita, Y.; Morita, T.; Yoshimi, Y. An approach to the synthesis of naphtho[b]furans from allyl bromonaphthyl ethers employing sequential photoinduced radical cyclization and dehydrohalogenation reactions. Tetrahedron Lett. 2014, 55, 3355–3357. DOI: 10.1016/j.tetlet.2014.04.056. View Source
